3-Chloro-2-ethyl-5-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-ethyl-5-(trifluoromethyl)pyridine is an organic compound with the molecular formula C8H7ClF3N. It is a halogenated pyridine derivative, characterized by the presence of chlorine, ethyl, and trifluoromethyl groups attached to the pyridine ring. This compound is notable for its use as an intermediate in the synthesis of various agrochemicals and pharmaceuticals .
Mechanism of Action
Target of Action
Trifluoromethylpyridines, a class of compounds to which this molecule belongs, are known to be used in the synthesis of active agrochemical and pharmaceutical ingredients .
Mode of Action
It’s worth noting that trifluoromethylpyridines are often used in suzuki–miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Biochemical Pathways
It’s known that trifluoromethylpyridines and their derivatives have found applications in the agrochemical and pharmaceutical industries, suggesting they may interact with a variety of biochemical pathways .
Result of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-ethyl-5-(trifluoromethyl)pyridine typically involves the halogenation and alkylation of pyridine derivatives. One common method includes the chlorination of 2-ethyl-5-(trifluoromethyl)pyridine using chlorine gas under controlled conditions . Another approach involves the reaction of 2-ethyl-5-(trifluoromethyl)pyridine with chlorinating agents such as thionyl chloride or phosphorus pentachloride .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, is crucial in large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-ethyl-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are utilized.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, pyridine N-oxides, and pyridine derivatives with different functional groups .
Scientific Research Applications
3-Chloro-2-ethyl-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Similar in structure but lacks the ethyl group, which affects its reactivity and applications.
3-Chloro-5-(trifluoromethyl)pyridine: Similar but with different substitution patterns, leading to variations in chemical behavior.
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Contains a fluorine atom instead of an ethyl group, altering its chemical properties and uses.
Uniqueness
3-Chloro-2-ethyl-5-(trifluoromethyl)pyridine is unique due to the presence of both an ethyl and trifluoromethyl group on the pyridine ring. This combination imparts distinct physicochemical properties, such as increased lipophilicity and electron-withdrawing effects, making it particularly valuable in the synthesis of bioactive compounds .
Properties
IUPAC Name |
3-chloro-2-ethyl-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N/c1-2-7-6(9)3-5(4-13-7)8(10,11)12/h3-4H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPKRUINKZWCKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=N1)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.